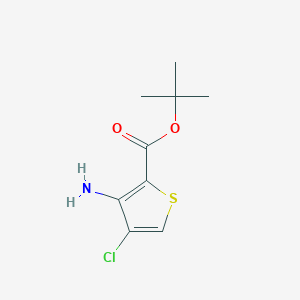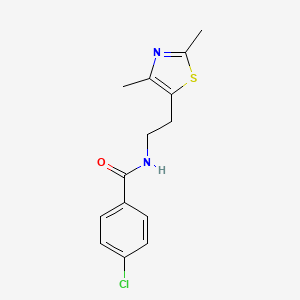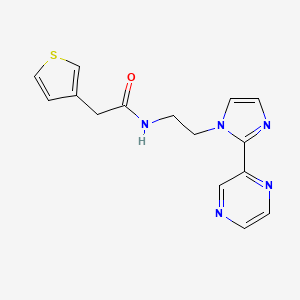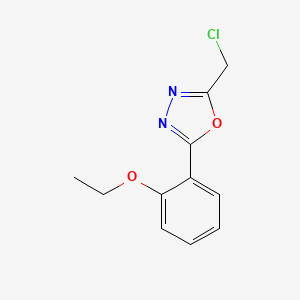
2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C12H12ClNO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid is reported . The process involves a mild, base-mediated ethanolysis of a tertiary alkyl bromide, a sodium bisulfite purge of 2-methylacrylic acid, preparation of a thiomethyl ester via a formal Pummerer process with DMSO, and improved conversion of a thiomethyl ester to a chloromethyl ester through suppression of a competing chlorination pathway .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy . These techniques can provide valuable information about the molecular structure and the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” can be predicted using various computational methods. For instance, the boiling point is predicted to be 317.8±27.0 °C, and the density is predicted to be 1.194±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has focused on synthesizing new compounds of 1,3,4-oxadiazoles, including 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole. These compounds were synthesized using p-nitrobenzoic acid and methyl salicylate, with high yields and confirmed structures through FT-IR and 1HNMR techniques (Li Shi-feng, 2007).
Antioxidant Properties
- A study synthesized a series of 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles with a benzimidazole moiety, investigating their antioxidant properties. The study found that one compound, 2-[(2-(4-chlorophenyl)-1H-benzo[d]imidazole-1-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, showed significant activity in vitro (I. Kerimov et al., 2012).
Microwave-Assisted Synthesis
- A new series of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles were synthesized using microwave irradiation. This method was found to be simple, rapid, and environmentally friendly, producing a novel class of biologically active heterocycles (S. Gaonkar et al., 2011).
Photoluminescent Properties
- A study synthesized six compounds of 2-chloromethyl-5-aryl-1,3,4-Oxadiazole, confirming their structures and investigating their UV-Vis and fluorescent spectroscopy. The study found that these compounds emit strong purple fluorescence in DMF solution, making them potential luminescent materials (C. Tong, 2011).
Antimicrobial and Anticancer Agents
- Novel derivatives of 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds were synthesized and studied for their antibacterial and anticancer properties. This research highlights the potential of 2-(chloromethyl)-5-(substituted phenyl)-1,3,4-oxadiazoles in medicinal chemistry (V. Adimule et al., 2014).
Fluorescent Chemosensor for Zn2+
- A new 1,3,4-oxadiazole-based fluorescence chemosensor was developed, exhibiting prominent fluorescence enhancement for Zn(2+) in aqueous acetonitrile solution. This chemosensor also showed successful application in fluorescence imaging of Zn(2+) in living cells (Ji-an Zhou et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-14-13-10(7-12)16-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBUCONPKOOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



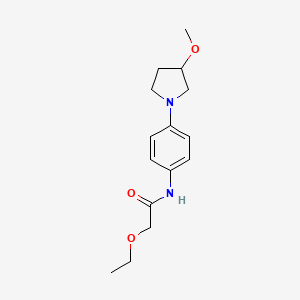

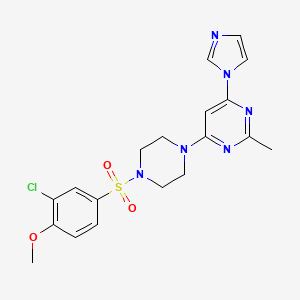
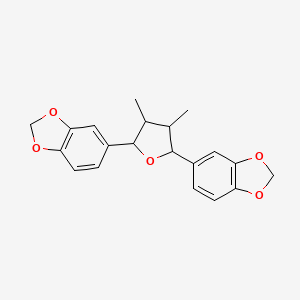
![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)
